molecular formula C24H51NO6S B15192180 Stearoyl ethyltrimonium methosulfate CAS No. 114519-87-8

Stearoyl ethyltrimonium methosulfate

Cat. No.: B15192180
CAS No.: 114519-87-8
M. Wt: 481.7 g/mol
InChI Key: JYEDCBIXDUJNHA-UHFFFAOYSA-M
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Description

Stearoyl ethyltrimonium methosulfate is a quaternary ammonium compound commonly used in the cosmetic industry. It is known for its surfactant and emulsifying properties, which make it an effective ingredient in hair conditioners, creams, and lotions. The compound contains stearic acid, ethanol, and a trimethyl ammonium salt, making it a versatile and functional ingredient in various formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Stearoyl ethyltrimonium methosulfate is synthesized through an acylation reaction involving stearic acid (octadecanoic acid) and ethanolThe final step involves the addition of methylsulfuric acid to form the methosulfate salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale acylation reactions under controlled conditions. The process ensures high purity and consistency of the final product. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve maximum yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Stearoyl ethyltrimonium methosulfate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other anions that can replace the trimethyl ammonium group.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate can oxidize the stearic acid component.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the ester bond to form alcohols.

Major Products Formed

Scientific Research Applications

Stearoyl ethyltrimonium methosulfate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifier in various chemical formulations.

    Biology: Employed in cell culture media and other biological applications due to its biocompatibility.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Widely used in the cosmetic industry for its conditioning and emulsifying properties. .

Mechanism of Action

The mechanism of action of stearoyl ethyltrimonium methosulfate involves its ability to reduce surface tension between different phases, such as oil and water. The compound’s quaternary ammonium group interacts with negatively charged surfaces, while the stearic acid component provides hydrophobic interactions. This dual functionality allows it to stabilize emulsions and enhance the spreadability of formulations. The molecular targets include cell membranes and other negatively charged surfaces, where it can exert its conditioning and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • Steartrimonium chloride
  • Cetrimonium chloride
  • Cetrimonium bromide

Comparison

Stearoyl ethyltrimonium methosulfate is unique due to its methosulfate group, which provides enhanced stability and reduced irritation compared to other quaternary ammonium compounds. While steartrimonium chloride and cetrimonium chloride are also used as conditioning agents, they lack the methosulfate group’s stability and mildness. Cetrimonium bromide, on the other hand, is more commonly used as a disinfectant due to its stronger antimicrobial properties .

Properties

CAS No.

114519-87-8

Molecular Formula

C24H51NO6S

Molecular Weight

481.7 g/mol

IUPAC Name

methyl sulfate;trimethyl(2-octadecanoyloxyethyl)azanium

InChI

InChI=1S/C23H48NO2.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25)26-22-21-24(2,3)4;1-5-6(2,3)4/h5-22H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

JYEDCBIXDUJNHA-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.COS(=O)(=O)[O-]

Origin of Product

United States

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